N-(4-acetylphenyl)-4-isopropylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)14-4-6-16(7-5-14)18(21)19-17-10-8-15(9-11-17)13(3)20/h4-12H,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDEIFVMBNURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357997 | |
| Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352689-64-6 | |
| Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of N 4 Acetylphenyl 4 Isopropylbenzamide and Its Analogs
Established Synthetic Routes to N-(4-acetylphenyl)-4-isopropylbenzamide
The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are employed for the preparation of this compound.
Classical Amide Coupling Approaches
The most common and well-established method for synthesizing this compound is through the coupling of a carboxylic acid derivative with an amine. This typically involves the reaction of 4-isopropylbenzoyl chloride with 4-aminoacetophenone. This reaction, a variation of the Schotten-Baumann reaction, is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. youtube.com
Alternatively, the carboxylic acid, 4-isopropylbenzoic acid, can be activated using various coupling agents to facilitate the reaction with 4-aminoacetophenone. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Another classical approach involves the reaction of an ester, such as methyl 4-isopropylbenzoate, with 4-aminoacetophenone at elevated temperatures, sometimes with a catalyst, to form the amide and release methanol (B129727).
Alternative Synthetic Pathways for Benzamide (B126) Formation
Beyond the traditional acid chloride and coupling agent methods, other pathways exist for the formation of the benzamide linkage. One such method involves the direct conversion of arenes to benzamides via electrophilic aromatic substitution using cyanoguanidine in the presence of a strong acid like triflic acid. nih.gov While this method provides a direct route, it may lack the regioselectivity required for a specific isomer like this compound without the use of appropriate starting materials. nih.gov
Another innovative approach is the oxidative amidation of styrenes and amines. rsc.org This metal-free method utilizes an oxidant like tert-butyl hydroperoxide (TBHP) to convert a styrene (B11656) derivative and an amine into a benzamide. rsc.org For the synthesis of this compound, this would conceptually involve the reaction of 4-isopropylstyrene with 4-aminoacetophenone, although the specific application and efficiency for these substrates would require experimental validation.
The reaction between benzoic acid and urea (B33335), catalyzed by boric acid, presents another route to primary benzamides. youtube.com While this method is typically used for producing unsubstituted benzamides, modifications could potentially be explored for the synthesis of N-substituted derivatives. youtube.com
Advanced Synthetic Strategies and Optimization for this compound Derivatives
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, leading to the development of advanced strategies for amide bond formation.
Green Chemistry Principles and Sustainable Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzamide synthesis. tandfonline.com This includes the use of greener solvents, or even solvent-free reaction conditions. tandfonline.comtandfonline.com For instance, the N-benzoylation of anilines has been achieved using vinyl benzoate (B1203000) under solvent-free conditions, offering a cleaner and more atom-economical pathway. tandfonline.com The use of readily available and less toxic reagents is also a key aspect of green synthesis. mdpi.com
The development of catalytic methods that minimize waste and energy consumption is a central tenet of green chemistry. rsc.org The use of methanol as both a reagent and a solvent in certain catalytic systems for amide modification is an example of a greener approach. rsc.org
Catalytic Approaches in Benzamide Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Dual photoredox/nickel catalysis has emerged as a powerful tool for the formation of C-N bonds, enabling the synthesis of benzamides from aryl halides and formamide (B127407) under ambient conditions. acs.org This method offers a sustainable alternative to traditional high-temperature reactions. acs.org
Rhodium-catalyzed rearrangement of aldehyde oximes to amides is another catalytic pathway. rsc.org A tandem catalytic system using a bifunctional catalyst can facilitate the one-pot synthesis of benzamides from aldehydes, ammonia, and hydrogen peroxide. rsc.org This process involves the in situ formation of an oxime followed by its rearrangement to the corresponding amide. rsc.org
Design and Preparation of this compound Analogs and Libraries
The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. The synthetic routes described above can be readily adapted to create libraries of related compounds by varying the starting materials.
For example, by substituting 4-isopropylbenzoyl chloride with other substituted benzoyl chlorides, a range of analogs with different functionalities on the benzoyl ring can be prepared. Similarly, using different substituted anilines in place of 4-aminoacetophenone allows for modification of the other side of the amide bond. The synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its subsequent derivatization through Suzuki-Miyaura cross-coupling reactions showcases a strategy for creating diverse analogs. mdpi.com
The preparation of benzamide-based 5-aminopyrazoles and their fused heterocycles from benzoyl isothiocyanate demonstrates the versatility of benzamide derivatives as building blocks for more complex molecular architectures. acs.org The synthesis of 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline (B1195977) derivatives also highlights the use of amino-functionalized aromatic compounds in the generation of diverse molecular scaffolds. nih.gov
The synthesis of N-((4-acetylphenyl)carbamothioyl) pivalamide, a thiourea (B124793) derivative, from 4-aminoacetophenone illustrates another avenue for creating analogs with different linking groups. nih.gov
Strategies for Structural Diversification
The structural diversification of this compound can be systematically approached by modifying its three primary components: the 4-isopropylbenzoyl group, the central amide linkage, and the 4-acetylphenyl group.
Diversification of the Acyl Moiety:
The 4-isopropylbenzoyl portion of the molecule is a common starting point for analog synthesis. The standard method for creating the amide bond is the reaction of a substituted benzoyl chloride with 4-aminoacetophenone. wisdomlib.org This allows for a wide variety of commercially or synthetically accessible benzoyl chlorides to be used, introducing diverse substituents onto the benzoyl ring. For instance, analogs can be prepared using various 4-substituted benzoyl chlorides. wisdomlib.orgchemrxiv.org
Key diversification strategies for the acyl group include:
Varying the 4-substituent: The isopropyl group can be replaced with other alkyl or functional groups to probe structure-activity relationships (SAR). This is typically achieved by starting with the appropriately substituted benzoic acid, converting it to the corresponding acyl chloride, and then coupling it with 4-aminoacetophenone.
Exploring other substitution patterns: Analogs with substituents at the 2- or 3-positions of the benzoyl ring can be synthesized to explore the impact of substitution patterns on the molecule's properties.
Introducing heteroaromatic acyl groups: Replacing the phenyl ring with a heteroaromatic ring, such as pyridine or thiophene, can significantly alter the compound's physicochemical properties. This is accomplished by using the corresponding heteroaromatic carboxylic acid as the starting material.
Diversification of the Amine Moiety:
The 4-acetylphenyl portion offers numerous handles for chemical modification. The acetyl group itself can be a point of diversification, or the entire phenyl ring can be substituted or replaced.
Modification of the acetyl group: The ketone of the acetyl group can undergo various chemical transformations. For example, it can be reduced to an alcohol, converted to an oxime, or used in reactions like the Claisen-Schmidt condensation to form chalcones. wisdomlib.orgchemrxiv.org
Substitution on the phenyl ring: Introducing additional substituents on the phenyl ring of the 4-aminoacetophenone starting material allows for the synthesis of a wide range of analogs.
Replacement of the phenyl ring: The 4-acetylphenyl group can be replaced with other aromatic or heteroaromatic amines to explore different structural spaces.
A general and highly efficient method for the synthesis of related N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been reported, highlighting a one-pot synthesis under basic conditions with excellent yields and short reaction times. nih.gov This suggests that similar efficient methods can be developed for the synthesis of this compound and its analogs.
Representative Synthetic Route for Acyl Moiety Diversification
| Starting Material (Acyl Chloride) | Amine | Product |
| 4-Isopropylbenzoyl chloride | 4-Aminoacetophenone | This compound |
| 4-Methylbenzoyl chloride | 4-Aminoacetophenone | N-(4-acetylphenyl)-4-methylbenzamide |
| 4-Methoxybenzoyl chloride | 4-Aminoacetophenone | N-(4-acetylphenyl)-4-methoxybenzamide |
| 4-Chlorobenzoyl chloride | 4-Aminoacetophenone | N-(4-acetylphenyl)-4-chlorobenzamide |
Parallel Synthesis and High-Throughput Approaches
The need for large and diverse compound libraries for screening has driven the development of parallel and high-throughput synthesis methods for amides. These approaches allow for the rapid generation of numerous analogs from a common set of building blocks.
Parallel Synthesis:
Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This is often facilitated by automated or semi-automated systems using multi-well plates. researchgate.net For the synthesis of this compound analogs, a library could be generated by reacting a set of diverse benzoyl chlorides with 4-aminoacetophenone in a parallel fashion.
A common approach involves the use of pre-weighed reagents in a 96-well plate format. The reactions are typically carried out in a suitable solvent, and after completion, the products can be purified in parallel using techniques like automated flash chromatography or high-performance liquid chromatography (HPLC). The identity and purity of the compounds in the library are then confirmed using high-throughput analytical methods such as LC-MS.
High-Throughput Synthesis:
High-throughput synthesis aims to further accelerate the library generation process, often by employing automated robotic platforms. researchgate.net These systems can perform thousands of reactions in a day, significantly reducing the time required for lead discovery and optimization. researchgate.net
For the synthesis of benzamide libraries, automated platforms can be programmed to dispense stock solutions of various acyl chlorides and amines into microtiter plates. researchgate.netrsc.org The reactions are then incubated under controlled conditions, and the resulting products are analyzed directly from the plate. This approach is particularly useful for rapidly exploring a wide range of structural diversity.
Recent advancements have focused on developing robust and user-friendly automated synthesis platforms that can handle a wide variety of starting materials and reaction conditions. ethz.ch These systems often utilize pre-packed cartridges containing the necessary reagents and solid-phase scavengers to simplify the workup and purification process. researchgate.net
Example of a Parallel Synthesis Approach for Amide Library Generation
| Well | Acyl Chloride | Amine | Product |
| A1 | 4-Isopropylbenzoyl chloride | 4-Aminoacetophenone | This compound |
| A2 | 4-tert-Butylbenzoyl chloride | 4-Aminoacetophenone | N-(4-acetylphenyl)-4-tert-butylbenzamide |
| B1 | 4-Isopropylbenzoyl chloride | 4-Aminobenzonitrile | N-(4-cyanophenyl)-4-isopropylbenzamide |
| B2 | 4-tert-Butylbenzoyl chloride | 4-Aminobenzonitrile | N-(4-cyanophenyl)-4-tert-butylbenzamide |
The integration of automated synthesis with machine learning algorithms is an emerging trend that promises to further accelerate the drug discovery process by enabling the rapid optimization of reaction conditions and the design of more effective compound libraries. whiterose.ac.uk
Advanced Structural Elucidation and Characterization of N 4 Acetylphenyl 4 Isopropylbenzamide
Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure of N-(4-acetylphenyl)-4-isopropylbenzamide by providing detailed information about its chemical environment, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are pivotal in mapping the carbon-hydrogen framework of the molecule. Based on data from analogous structures such as N-(4-acetylphenyl)benzamide and N-(4-isopropylphenyl)acetamide, the expected chemical shifts for this compound can be predicted. nih.govnih.gov
¹H NMR: The spectrum would likely exhibit distinct signals corresponding to the aromatic protons on both the acetylphenyl and isopropylphenyl rings, the methyl protons of the acetyl and isopropyl groups, the methine proton of the isopropyl group, and the amide N-H proton. The aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The amide proton would likely be a broad singlet. The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups. The acetyl group's methyl protons would appear as a sharp singlet.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each unique carbon atom. The carbonyl carbons of the amide and acetyl groups would be the most downfield signals. The aromatic carbons would resonate in the δ 110-150 ppm range, with carbons attached to the nitrogen and carbonyl groups showing characteristic shifts. The aliphatic carbons of the isopropyl group would appear in the upfield region.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl CH₃ | ~2.5 |
| Isopropyl CH(CH₃)₂ | ~1.2 (doublet) |
| Isopropyl CH(CH₃)₂ | ~3.0 (septet) |
| Aromatic CH | 7.2 - 8.0 (multiplets) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl CH₃ | ~26 |
| Isopropyl CH₃ | ~24 |
| Isopropyl CH | ~34 |
| Aromatic C | 120 - 145 |
| Acetyl C=O | ~197 |
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands. nih.govresearchgate.net A sharp peak around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the amide group. The C=O stretching vibrations of the amide and acetyl groups would likely appear as strong bands in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations would be observed at lower wavenumbers. The C-N stretching vibration of the amide linkage would be found in the 1300-1400 cm⁻¹ region. nih.govresearchgate.net
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=O Stretch (Acetyl) | ~1680 |
| C=O Stretch (Amide) | ~1660 |
Mass Spectrometry (MS):
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the 4-isopropylbenzoyl and N-(4-acetylphenyl) moieties. The mass spectrum of the related compound N-(4-acetylphenyl)benzamide shows a clear molecular ion peak and fragmentation consistent with the loss of the benzoyl group. nih.govchemsrc.com
Single Crystal X-ray Diffraction Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like N-Isopropylbenzamide provides significant insights into the likely molecular conformation, geometry, and intermolecular interactions. researchgate.net
Molecular Conformation and Geometry
The molecular structure of this compound is expected to be non-planar. The central amide linkage (–CO–NH–) would adopt a trans conformation, which is generally more stable. The two aromatic rings, the 4-acetylphenyl group and the 4-isopropylphenyl group, would be twisted relative to the plane of the amide group. In the analogous structure of N-Isopropylbenzamide, the dihedral angle between the amide group and the phenyl ring is reported to be 30.0(3)°. researchgate.net A similar torsion would be expected in this compound, influenced by the steric bulk of the isopropyl and acetyl groups.
The bond lengths and angles within the molecule are anticipated to be within the normal ranges for similar organic compounds. For instance, the C=O bond of the amide is expected to be around 1.23 Å, and the C–N bond length approximately 1.34 Å. The aromatic C-C bonds will be in the range of 1.38-1.40 Å.
Predicted Bond Lengths and Angles for this compound (based on analogs)
| Bond/Angle | Predicted Value |
|---|---|
| C=O (amide) bond length | ~1.23 Å |
| C-N (amide) bond length | ~1.34 Å |
| C-C (aromatic) bond length | 1.38 - 1.40 Å |
| C-N-C bond angle | ~125° |
Intermolecular Interactions and Crystal Packing (e.g., C-H•••O, N-H•••O, van der Waals interactions)
The crystal packing of this compound would be governed by a combination of intermolecular forces.
N-H•••O Hydrogen Bonds: The most significant intermolecular interaction is expected to be the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. This is a common and strong interaction in amide-containing crystal structures, often leading to the formation of one-dimensional chains or more complex networks. researchgate.net In N-Isopropylbenzamide, intermolecular N—H•••O hydrogen bonds link molecules into one-dimensional chains. researchgate.net
van der Waals Interactions: Non-specific van der Waals forces, arising from temporary fluctuations in electron density, will also contribute significantly to the crystal packing, particularly between the aromatic rings and the isopropyl groups of neighboring molecules. π-π stacking interactions between the aromatic rings might also be present, further stabilizing the crystal structure.
Computational Chemistry and Molecular Modeling of N 4 Acetylphenyl 4 Isopropylbenzamide
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide valuable information about the molecule's geometry, stability, and reactivity.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity.
For N-(4-acetylphenyl)-4-isopropylbenzamide, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the phenyl rings and the amide linkage, which can act as electron donors. Conversely, the LUMO is expected to be distributed over the electron-deficient areas, including the carbonyl groups, which can act as electron acceptors. The precise energies and distributions would be influenced by the interplay of the acetyl and isopropyl substituents on the phenyl rings.
| Property | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Likely located on the phenyl rings and amide group. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Likely located on the carbonyl groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions would be anticipated around the oxygen atoms of the acetyl and amide carbonyl groups. Regions of positive potential (colored in blue) signify a deficiency of electrons and are prone to nucleophilic attack. Such areas would be expected around the hydrogen atoms of the amide group and the phenyl rings.
Studies on other benzamide (B126) derivatives have confirmed this general pattern, where the carbonyl oxygen atoms are the primary sites for electrophilic interaction. researchgate.netresearchgate.net The MEP map provides a visual representation of the molecule's reactivity landscape, guiding the understanding of its intermolecular interactions.
Molecular Docking and Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction.
Prediction of Binding Modes and Affinities
While specific docking studies on this compound are not extensively documented, research on similar benzamide-containing compounds highlights their potential to bind to various biological targets. For example, docking studies on a series of N-phenylbenzamides have been used to understand their anticonvulsant activity. researchgate.net
In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. The resulting binding modes would reveal the most probable interactions between the ligand and the protein's active site residues. The binding affinity, often expressed as a binding free energy, provides a quantitative measure of the strength of the interaction.
Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being particularly significant.
For this compound, the amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) of the amide and acetyl groups can serve as hydrogen bond acceptors. These groups can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein, such as serine, threonine, or asparagine.
Molecular docking studies on related benzamide derivatives have consistently shown the importance of these interactions in determining the binding orientation and affinity. researchgate.net
| Interaction Type | Potential Groups in this compound | Potential Interacting Protein Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Carbonyl O (amide and acetyl) | Arginine, Lysine (B10760008), Serine, Threonine, Tyrosine |
| Hydrophobic | Phenyl rings, Isopropyl group | Leucine, Isoleucine, Valine, Phenylalanine |
Molecular Dynamics (MD) Simulations of this compound with Biological Macromolecules
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions.
An MD simulation of this compound complexed with a biological macromolecule would involve solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of atomic positions and velocities over a specific time period, typically nanoseconds to microseconds.
Analysis of the MD trajectory can provide insights into:
Conformational Changes: How the ligand and protein structures adapt to each other upon binding.
Stability of Interactions: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies.
Binding Free Energy: More accurate calculations of binding affinity can be obtained using methods like MM-PBSA or MM-GBSA on the MD trajectory.
Water Dynamics: The role of water molecules in mediating ligand-protein interactions.
While specific MD simulation data for this compound is not currently available, studies on other ligand-protein systems demonstrate the power of this technique in refining our understanding of molecular recognition. nih.govresearchgate.net
Conformational Flexibility and Dynamic Interactions
This compound possesses several rotatable bonds, leading to a degree of conformational flexibility that is crucial for its interaction with molecular targets. The central amide bond, the bond connecting the phenyl rings to the amide group, and the bond associated with the isopropyl group are the primary sources of this flexibility.
The conformation of N-aryl benzamides is largely defined by the torsional angles between the two phenyl rings and the central amide plane. iucr.org X-ray crystallography and Density Functional Theory (DFT) calculations on analogous N-aryl benzamides have shown that the aryl rings are typically tilted with respect to each other. iucr.org In the solid state, these dihedral angles can be significantly influenced by crystal packing forces, which promote favorable intermolecular interactions such as N—H⋯O hydrogen bonding and π-stacking. iucr.org For instance, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted at approximately 60° relative to each other in the crystal structure, a deviation from the 30° predicted by DFT calculations for an isolated molecule. iucr.org This highlights the importance of the molecular environment in determining the preferred conformation.
The amide bond itself introduces a significant barrier to rotation, contributing to the planarity of the amide group. rsc.org However, the bonds connecting the phenyl rings to the amide group (C(O)-Caryl and N-Caryl) have lower rotational barriers, allowing for a range of conformations. acs.org The rotational barrier around the C(sp2)−C(aryl) bond in N-methylbenzamide has been calculated to be around 2.8-2.9 kcal/mol, indicating a relatively facile rotation at room temperature. acs.org For this compound, the presence of the para-substituents (acetyl and isopropyl groups) is expected to have a minimal steric effect on the rotation around these bonds, but they can influence the electronic properties and, consequently, the intermolecular interactions.
Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations. While this compound does not possess ortho substituents capable of forming strong intramolecular hydrogen bonds, weaker C-H···O or C-H···π interactions may contribute to the conformational landscape. nih.gov The dynamic nature of these interactions means that the molecule likely exists as an equilibrium of different conformers in solution.
The following table summarizes key dihedral angles observed in related benzamide structures, providing an insight into the likely conformational space of this compound.
| Compound | Dihedral Angle between Phenyl Rings | Method | Reference |
| N-[4-(trifluoromethyl)phenyl]benzamide | ~60° | X-ray Crystallography | iucr.org |
| N-(4-methoxyphenyl)benzamide | ~60° | X-ray Crystallography | iucr.org |
| N-(2-methyl-phenyl-sulfonyl)benzamide (Molecule A) | 82.83 (11)° | X-ray Crystallography | nih.gov |
| N-(2-methyl-phenyl-sulfonyl)benzamide (Molecule B) | 85.01 (10)° | X-ray Crystallography | nih.gov |
| N-(2-chloro-phenyl-sulfonyl)-4-fluorobenzamide | 89.91 (10)° | X-ray Crystallography | nih.gov |
Table 1: Dihedral Angles in Related Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are indispensable tools in modern drug discovery and development, enabling the prediction of biological activity and the design of novel molecules with desired properties. These approaches are particularly valuable when a library of analogous compounds with known activities is available.
Development of Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical descriptors of the molecules with their activity data. For benzamide derivatives, various QSAR models have been developed to predict their activity against different biological targets.
The development of a predictive QSAR model typically involves the following steps:
Data Set Selection: A series of benzamide analogues with a wide range of biological activities is chosen.
Descriptor Calculation: A large number of molecular descriptors, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological indices, are calculated for each molecule.
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that best correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For instance, a 3D-QSAR model developed for a series of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors yielded a model with an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). mdpi.com Such models can provide valuable insights into the structural requirements for activity.
The following table presents a hypothetical example of descriptors that could be used in a QSAR study of benzamide derivatives.
| Descriptor | Description | Potential Influence on Activity |
| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |
| Molar Refractivity (MR) | Molar volume and polarizability | Steric interactions with the binding site |
| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Reactivity and charge transfer interactions |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Hydrogen bonding capacity and permeability |
Table 2: Examples of Molecular Descriptors for QSAR Studies
Ligand-Based Design Strategies
In the absence of a known 3D structure of the biological target, ligand-based design strategies are employed. These methods rely on the information derived from a set of known active ligands to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity.
The development of a pharmacophore model for benzamide derivatives would typically involve:
Conformational Analysis: Generating a set of low-energy conformers for each active molecule.
Feature Identification: Identifying common chemical features present in the active molecules.
Pharmacophore Generation: Aligning the molecules and generating a 3D hypothesis that places these features in a specific spatial arrangement.
Pharmacophore Validation: Using the model to screen a database of compounds to identify new potential hits.
For example, a five-point pharmacophore model for aminophenyl benzamide HDAC inhibitors was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. mdpi.com Similarly, a pharmacophore model for benzamide analogues as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. iucr.org These models serve as a blueprint for designing new molecules with improved potency and selectivity.
Ligand-based design can also involve strategies like conformational locking, where the flexibility of a molecule is reduced to favor the bioactive conformation. This can be achieved by introducing cyclic structures or intramolecular hydrogen bonds. publish.csiro.au While this compound itself is relatively flexible, insights from such studies on related benzamides can guide the design of more rigid and potent analogues. publish.csiro.au
Structure Activity Relationship Sar Investigations of N 4 Acetylphenyl 4 Isopropylbenzamide Derivatives
Systematic Modification of the N-Phenyl Acetyl Moiety
The N-phenyl acetyl portion of the molecule presents a rich canvas for structural modification, with changes to the acetyl group and the aromatic ring itself leading to significant variations in biological outcomes.
Substituent Effects on the Acetyl Group
The acetyl group, a key feature of the N-phenyl acetyl moiety, has been a focal point of derivatization. Studies on related N-phenylbenzamide structures have shown that modifications at this position can profoundly impact activity. For instance, in a series of N-phenylbenzamide derivatives investigated for antiviral activity, the nature of the substituent on the phenyl ring analogous to the acetyl-bearing ring was found to be crucial. While direct modifications of the acetyl group itself are not extensively reported in the context of N-(4-acetylphenyl)-4-isopropylbenzamide, research on related acetophenone (B1666503) derivatives suggests that the electronic and steric properties of this group are important for molecular recognition. For example, the transformation of the acetyl group into more complex structures, such as styryl groups, has been shown to impart significant anticholinesterase and antioxidant activities in related sulfonamide analogues. mdpi.com This suggests that extending the acetyl group with conjugated systems could be a viable strategy for enhancing or modulating the biological profile of this compound.
Positional Isomerism and Aromatic Ring Modifications
The position of the acetyl group on the N-phenyl ring, as well as the introduction of other substituents, plays a pivotal role in defining the biological activity. The para-position of the acetyl group in this compound is a common feature in many biologically active benzanilides. The influence of substituent positioning on an aromatic ring is a well-established principle in medicinal chemistry, with ortho, meta, and para isomers often exhibiting distinct biological profiles due to differences in their electronic and steric properties, which in turn affect their binding to biological targets. researchgate.net
In studies of related N-phenylbenzamide derivatives, the introduction of various substituents on the N-phenyl ring has led to a range of biological activities. For instance, in a series of imidazole-based N-phenylbenzamide derivatives evaluated for anticancer activity, substituents on the aniline (B41778) ring (the N-phenyl part) significantly influenced their cytotoxic effects. nih.gov Both electron-donating groups, such as methyl and methoxy, and electron-withdrawing groups, like halogens, at different positions (ortho and para) resulted in varied activity, highlighting the nuanced role of substituent electronics and positioning. nih.gov The data from these studies can be extrapolated to suggest that similar modifications to the N-(4-acetylphenyl) ring could yield derivatives with a wide spectrum of biological activities.
Table 1: Effect of Substituents on the N-Phenyl Ring of Imidazole-Based N-Phenylbenzamide Derivatives on Anticancer Activity (IC50 in µM)
| Compound | Substituent on N-Phenyl Ring | Cell Line 1 (IC50 µM) | Cell Line 2 (IC50 µM) |
|---|---|---|---|
| 4a | H | >50 | >50 |
| 4b | 2-CH3 | 24.5 | 29.3 |
| 4c | 4-CH3 | 19.8 | 21.4 |
| 4d | 2-OCH3 | 15.2 | 18.7 |
| 4e | 4-OCH3 | 7.5 | 9.8 |
| 4f | 4-F | 11.1 | 13.5 |
| 4g | 4-Cl | 22.6 | 25.1 |
| 4h | 4-Br | 28.4 | 31.9 |
Data synthesized from related studies for illustrative purposes. nih.gov
Systematic Modification of the 4-Isopropylbenzamide Moiety
The 4-isopropylbenzamide portion of the molecule provides another avenue for structural optimization, with modifications to the isopropyl group and the benzamide (B126) phenyl ring offering opportunities to fine-tune the compound's properties.
Isopropyl Group Modifications and Steric Hindrance
The isopropyl group at the 4-position of the benzamide ring is a significant feature that contributes to the lipophilicity and steric profile of the molecule. While specific studies on the systematic modification of this group in this compound are not prevalent, general principles of medicinal chemistry suggest that its size and shape are likely important for target engagement. Altering the isopropyl group to other alkyl groups, such as methyl, ethyl, or tert-butyl, would systematically vary the steric bulk and could probe the size of the binding pocket. For example, in a series of M1 muscarinic acetylcholine (B1216132) receptor antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, the nature of an alkyl group elsewhere in the molecule had a notable, albeit shallow, impact on activity. nih.gov This suggests that even subtle changes in alkyl substituents can influence biological outcomes. Replacing the isopropyl group with cyclic or branched alkyl groups could further explore the steric requirements of the binding site.
Substituent Effects on the Benzamide Phenyl Ring
The phenyl ring of the benzamide moiety is a prime target for substitution to explore electronic and steric effects on biological activity. In various studies of N-phenylbenzamide derivatives, substitution on this ring has been shown to be a powerful strategy for modulating potency and selectivity. For instance, in the development of selective M1 mAChR antagonists, a variety of substituents were introduced onto the benzamide phenyl ring. nih.gov Halogenation (e.g., 2-Cl) and the introduction of alkoxy groups (e.g., 2-OMe) at different positions led to compounds with submicromolar to low micromolar inhibitory concentrations. nih.gov A pentafluorophenyl derivative also demonstrated potent antagonism. nih.gov These findings underscore the importance of the substitution pattern on the benzamide ring for achieving desired biological activity.
Table 2: Influence of Substituents on the Benzamide Phenyl Ring on M1 Antagonist Activity (IC50 in nM)
| Compound | Benzamide Ring Substituent | M1 IC50 (nM) | M3 IC50 (nM) | M5 IC50 (nM) |
|---|---|---|---|---|
| 8a | 2-Cl | 960 | >10000 | >10000 |
| 8b | 2-OMe | 820 | >10000 | >10000 |
| 8e | 2,3,4,5,6-pentafluoro | 350 | >10000 | 830 |
| 8f | 4-OMe | ~6000-9000 | >10000 | >10000 |
Data from a study on related N-phenylbenzamide derivatives. nih.gov
Influence of the Amide Linker on Biological Activity
The amide bond connecting the two phenyl rings is a critical structural element, and its modification or replacement with bioisosteres can have a profound impact on the compound's stability, conformation, and biological activity. The planarity and hydrogen bonding capabilities of the amide linker are key to its role in molecular recognition.
Research into amide bond bioisosteres has revealed several alternatives that can mimic the amide functionality while offering improved pharmacokinetic properties, such as enhanced metabolic stability. nih.gov For example, heterocycles like oxadiazoles (B1248032) and triazoles have been successfully employed as amide surrogates in various drug discovery programs. nih.govresearchgate.net These replacements can maintain the necessary geometry for biological activity while being less susceptible to enzymatic cleavage.
In a study of benzamide derivatives targeting the FtsZ protein, modifications to the linker region were explored to improve antimicrobial activity. nih.gov Furthermore, the replacement of the amide oxygen with sulfur to form a thioamide, as seen in N-phenylcarbamothioylbenzamides, has been shown to result in potent anti-inflammatory activity. nih.gov This indicates that even subtle electronic changes in the linker can lead to significant shifts in the biological profile. The systematic replacement of the amide bond in this compound with various bioisosteres would be a logical step in optimizing its therapeutic potential.
No Publicly Available Research Found on the Structure-Activity Relationship of this compound Derivatives
Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the structure-activity relationship (SAR) of this compound derivatives were identified. Consequently, an article on the rational design principles derived from such studies cannot be generated at this time.
The initial investigation sought to uncover research that systematically modified the chemical structure of this compound and evaluated the resulting impact on its biological activity. Such SAR studies are fundamental in medicinal chemistry for understanding how different parts of a molecule contribute to its therapeutic effects and for guiding the design of more potent and selective drug candidates.
The search included queries for SAR studies, synthesis and biological evaluations of analogs, and rational drug design approaches centered on the this compound scaffold. However, the search results did not yield any publications, patents, or database entries that specifically address the SAR of this compound or its derivatives.
While the search did identify SAR studies for other benzamide and N-phenylbenzamide derivatives, these were focused on different core structures and biological targets, and therefore fall outside the strict scope of the requested article.
It is possible that research on this compound and its derivatives exists but has not been published in the public domain, or that the compound has not been the subject of significant investigation for therapeutic purposes. Without any foundational SAR data, it is impossible to delineate rational design principles or to construct the data tables as requested.
Therefore, the generation of an article focusing solely on the structure-activity relationship and rational design principles of this compound derivatives is not feasible due to the absence of relevant scientific information.
Lack of Specific Research Data Hinders Analysis of this compound's Molecular Mechanisms
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of action for the chemical compound this compound. While general principles of drug-target interactions, including molecular recognition, kinetics, and thermodynamics, are well-established in the field of pharmacology, specific research detailing these aspects for this compound is not publicly available. Consequently, a detailed analysis as per the requested outline cannot be provided at this time.
The elucidation of a compound's molecular mechanism of action is a complex process that relies on extensive experimental data. This typically involves identifying the biological target(s), characterizing the binding interactions at a molecular level, and understanding how this binding event modulates biological pathways. The absence of such specific studies for this compound prevents a scientifically accurate discussion of its molecular recognition events, the kinetics and thermodynamics of its target binding, and its pathways of biological activity modulation.
General concepts that would be necessary to understand for such an analysis include:
Molecular Recognition: This refers to the specific interaction between a ligand (in this case, this compound) and its biological target, such as a protein or enzyme. It is governed by the three-dimensional structures of both the compound and the target's binding site, involving various non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Ligand-Target Binding Kinetics and Thermodynamics: The study of binding kinetics provides information on the rates of association (kon) and dissociation (koff) of the ligand-target complex. Thermodynamic analysis determines the binding affinity (often expressed as the dissociation constant, Kd) and the energetic drivers of the interaction, such as changes in enthalpy (ΔH) and entropy (ΔS).
Pathways of Biological Activity Modulation: Once a compound binds to its target, it can modulate its function, leading to a biological effect. This can occur through various mechanisms, such as enzyme inhibition, where the compound blocks the active site of an enzyme, or by binding to a receptor to either activate or block its signaling pathway.
Without dedicated research on this compound, any attempt to describe its specific molecular mechanisms would be speculative. Further experimental studies are required to identify its biological targets and characterize the molecular details of its interactions to provide the basis for a thorough and accurate scientific article on its mechanism of action.
Identification and Validation of Biological Targets for N 4 Acetylphenyl 4 Isopropylbenzamide in Vitro Studies
Enzyme Inhibition Profiling
In vitro enzyme inhibition assays are fundamental in the early stages of drug discovery to determine the potency and selectivity of a compound. This section was designed to profile the inhibitory effects of N-(4-acetylphenyl)-4-isopropylbenzamide against several key enzymes.
Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. A search for studies evaluating the inhibitory potential of this compound against AChE and BChE yielded no specific results.
Urease and Alpha-Amylase
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibitors are of interest in the management of type 2 diabetes. No data on the inhibitory activity of this compound against either urease or alpha-amylase could be retrieved.
Dihydrofolate Reductase (e.g., Human and Plasmodium falciparum DHFR)
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial drugs. There is no available research documenting the effects of this compound on human or Plasmodium falciparum DHFR.
Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibitors have applications as diuretics, antiglaucoma agents, and anticancer drugs. No inhibition data for this compound against human carbonic anhydrase isoforms I, II, IX, or XII were found.
11-β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is an enzyme that plays a role in glucocorticoid metabolism and is a target for the treatment of metabolic syndrome and type 2 diabetes. There is no published research on the inhibitory activity of this compound against 11β-HSD1.
Data Tables
No data was found for the inhibitory activity of this compound against the specified enzymes. Therefore, no data tables can be generated.
Protein-Ligand Interaction Studies (Beyond Enzymes)
The benzamide (B126) scaffold is a recurring motif in medicinal chemistry, known for its ability to engage in various non-covalent interactions with protein targets. Studies on derivatives provide insights into potential interactions.
Hepatitis B Virus (HBV) Core Protein Assembly Modulation
The Hepatitis B Virus (HBV) core protein (Cp) is a crucial component in the viral lifecycle, responsible for encapsulating the viral genome. Its proper assembly into a capsid is essential for viral replication. Molecules that interfere with this process, known as capsid assembly modulators (CAMs), are a promising class of antiviral agents. nih.gov
Benzamide derivatives have been identified as a chemically unique class of HBV CAMs. nih.gov These molecules can induce the mis-assembly of core protein dimers, leading to the formation of non-capsid polymers or aberrant structures rather than functional viral capsids. nih.gov This action not only prevents the formation of new virus particles but can also disrupt existing capsids, which is critical for preventing the replenishment of the covalently closed circular DNA (cccDNA) reservoir in the host cell nucleus. nih.govnih.gov The effectiveness of certain benzamide derivatives against HBV indicates that the core protein is a viable target for this class of compounds. nih.gov
Cannabinoid Receptor 1 (CB1) Interactions
Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor predominantly expressed in the central nervous system and is involved in regulating a wide array of physiological processes. nih.gov The development of ligands that can modulate CB1 activity is a significant area of pharmaceutical research. While direct studies on this compound are unavailable, various benzamide derivatives have been synthesized and evaluated for their interaction with cannabinoid receptors. For instance, [Carbonyl-¹¹C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide has been developed as a PET imaging agent for CB1 receptors, demonstrating that the benzamide scaffold can be tailored to bind to this target. nih.gov The specific nature of the interaction, whether agonistic or antagonistic, depends heavily on the substituents attached to the core benzamide structure.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.com Their inhibition has emerged as a key strategy in cancer therapy. nih.gov Benzamides constitute a major class of HDAC inhibitors, with some compounds showing potent activity. nih.gov
Novel classes of inhibitors containing the N-(2-aminophenyl)-benzamide functionality have been shown to inhibit Class I HDACs (HDAC1 and HDAC2) at nanomolar concentrations. nih.gov Docking studies suggest these benzamide inhibitors bind to the zinc ion within the catalytic pocket of the HDAC enzyme. nih.gov Furthermore, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. researchgate.net The versatility of the benzamide scaffold allows for modifications that can confer selectivity for different HDAC isoforms.
| Compound | Target HDAC | Activity (IC50) | Reference |
|---|---|---|---|
| N-(2-aminophenyl)-benzamide derivative | HDAC1 | Nanomolar range | nih.gov |
| N-(2-aminophenyl)-benzamide derivative | HDAC2 | Nanomolar range | nih.gov |
| Acyl derivative of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Potent and selective | researchgate.net |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. Its overactivity is a hallmark of many cancers. While direct inhibition of EGFR by this compound has not been reported, an indirect link has been observed through the action of related compounds on HDACs. A study on N-(2-aminophenyl)-benzamide inhibitors of Class I HDACs revealed that these compounds led to the downregulated expression of EGFR mRNA and protein in cancer cell lines. nih.gov This suggests a potential mechanism whereby benzamide-based HDAC inhibitors can exert anti-proliferative effects by epigenetically modulating the expression of key growth factor receptors like EGFR.
Broad Spectrum Biological Activities (e.g., Antimicrobial, Antioxidant)
The benzamide scaffold is present in numerous compounds exhibiting a wide range of biological effects, including antimicrobial and antioxidant activities.
Antimicrobial Activity: Substituted benzamides are recognized for their potential as antimicrobial agents. nanobioletters.com Studies on various N-phenylbenzamide derivatives have demonstrated activity against different strains of bacteria and fungi. nanobioletters.comnih.gov For example, a series of novel N-phenylbenzamide derivatives showed inhibitory activity against Enterovirus 71 (EV 71). nih.gov Another study highlighted that certain benzamide derivatives exhibited significant zones of inhibition against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com The specific substitutions on the phenyl and benzoyl rings are critical in determining the spectrum and potency of the antimicrobial effect.
| Compound Derivative | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV 71) | IC50 values from 5.7 to 12 µM | nih.gov |
| N-benzamide derivative (Compound 5a) | Bacillus subtilis | MIC = 6.25 µg/mL | nanobioletters.com |
| N-benzamide derivative (Compound 5a) | Escherichia coli | MIC = 3.12 µg/mL | nanobioletters.com |
Preclinical Lead Optimization and Development of N 4 Acetylphenyl 4 Isopropylbenzamide Analogs
Design and Synthesis of Optimized Analogs for Enhanced Target Affinity and Selectivity
The process of lead optimization for N-(4-acetylphenyl)-4-isopropylbenzamide analogs is a strategic endeavor aimed at improving their potency and selectivity for their intended biological target. Structure-based drug design is a key strategy employed in this process. This approach utilizes the three-dimensional structure of the target protein to guide the design of new molecules with improved binding characteristics.
One example of such an optimization effort involved modifying a related 4-aminopyridine (B3432731) benzamide (B126) scaffold. nih.gov Researchers used structure-based design to introduce specific chemical groups, such as 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide moieties. nih.gov These modifications were rationally designed to enhance the compound's interaction with the target enzyme, Tyrosine Kinase 2 (TYK2), thereby increasing its potency and selectivity over other related kinases like JAK1 and JAK2. nih.gov
The synthesis of these optimized analogs involves multi-step chemical reactions. While the specific synthetic routes can vary depending on the desired final compound, they generally involve the formation of an amide bond between a substituted benzoic acid and a corresponding aniline (B41778) derivative. The starting materials and reagents are carefully chosen to introduce the desired chemical diversity and to achieve the target molecular architecture.
In Vitro Cellular Assays for Biological Efficacy
Once synthesized, the novel analogs undergo a battery of in vitro cellular assays to determine their biological efficacy. These assays are crucial for understanding how the compounds perform in a more complex biological environment compared to isolated enzyme assays.
A key assay in the evaluation of TYK2 inhibitors is the interleukin-12 (B1171171) (IL-12) cell potency assay. nih.gov This assay measures the ability of the compound to inhibit the signaling pathway activated by IL-12, a cytokine that plays a critical role in the immune response and is dependent on TYK2 activity. By quantifying the reduction in a downstream signaling event, such as the phosphorylation of a specific protein, researchers can determine the compound's potency in a cellular context.
Furthermore, cellular selectivity assays are performed to assess the compound's effects on other related signaling pathways. For instance, to evaluate the selectivity of TYK2 inhibitors, their activity against JAK1- and JAK2-dependent pathways is measured in relevant cell lines. nih.gov This ensures that the observed biological effect is primarily due to the inhibition of the intended target and not due to off-target effects.
Mechanistic Studies in Complex Biological Systems (Cellular Models)
To gain a deeper understanding of how these optimized analogs function, mechanistic studies are conducted in cellular models. These studies aim to elucidate the precise molecular mechanisms by which the compounds exert their therapeutic effects.
For compounds targeting the IL-12 pathway, a key mechanistic study involves measuring the downstream production of interferon-γ (IFNγ), a cytokine whose expression is induced by IL-12 signaling. nih.gov A significant reduction in IFNγ production in the presence of the compound provides strong evidence that it is effectively blocking the intended signaling cascade. nih.gov
These mechanistic studies in cellular models are critical for validating the therapeutic hypothesis. For instance, demonstrating that selective inhibition of TYK2 kinase activity is sufficient to block the IL-12 pathway in a cellular model provides a strong rationale for advancing the compound to further preclinical and potentially clinical development. nih.gov
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding on N-(4-acetylphenyl)-4-isopropylbenzamide
The scientific literature currently lacks specific studies detailing the synthesis and properties of this compound. However, based on established principles of organic chemistry and common methodologies for the synthesis of benzamide (B126) derivatives, a plausible and efficient synthetic route can be proposed. researchgate.netnanobioletters.com The most conventional approach would involve the nucleophilic acyl substitution reaction between an activated derivative of 4-isopropylbenzoic acid and 4-aminoacetophenone.
Typically, this involves converting 4-isopropylbenzoic acid to the more reactive 4-isopropylbenzoyl chloride. The subsequent reaction of this acyl chloride with 4-aminoacetophenone, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrochloric acid byproduct, would yield the target amide. chemmethod.comresearchgate.net The reaction progress would be monitored using techniques like thin-layer chromatography (TLC). nih.gov
Following the reaction, purification of the crude product would likely be achieved through recrystallization from a suitable solvent such as ethanol. nih.gov The definitive structural confirmation of the synthesized this compound would rely on a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry, to ensure the purity and verify the chemical structure. researchgate.netnih.govnih.gov
Table 1: Proposed Synthesis for this compound
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |
| 4-isopropylbenzoyl chloride | 4-aminoacetophenone | Pyridine or Triethylamine in a solvent like Dichloromethane (DCM) | This compound |
Emerging Research Opportunities for this compound and Benzamide Derivatives
Benzamides represent a class of compounds often described as "privileged structures" in medicinal chemistry due to their ability to bind to a wide array of biological targets, leading to diverse pharmacological activities. researchgate.net This versatility suggests that this compound could be a valuable candidate for biological screening across several therapeutic areas.
Neurodegenerative Disorders: Many benzamide derivatives have been investigated as potential treatments for Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com For instance, certain novel benzamides have demonstrated inhibitory concentrations (IC₅₀) in the nanomolar and low-micromolar range against these enzymes. nih.govmdpi.com The structural components of this compound could be explored for similar inhibitory potential.
Antidiabetic Agents: Recent computational studies have highlighted the potential of benzamide derivatives as glucokinase (GK) activators, which could play a role in managing hyperglycemia in diabetes mellitus. nih.gov A dataset of 43 benzamide derivatives was used to develop pharmacophore models for this specific activity, indicating a strong research interest in this area. nih.gov
Antimicrobial Applications: The benzamide scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. nanobioletters.com Novel benzamide derivatives have shown significant activity against various bacterial strains, including Bacillus subtilis and E. coli, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL. nanobioletters.com Furthermore, related structures like N-arylcinnamamides have shown submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net
Anticancer Research: A significant area of research is the development of benzamides as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. researchgate.net Modified benzamide structures have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7 (breast) and A549 (lung). researchgate.net
Table 2: Selected Biological Activities of Benzamide Derivatives from Recent Research
| Benzamide Derivative Type | Biological Target/Activity | Key Findings | Reference |
| Novel N-substituted Benzamides | Acetylcholinesterase (AChE) Inhibition | IC₅₀ values reported in the range of 10.66–83.03 nM. | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE and BACE1 Inhibition | Most active against AChE (IC₅₀ = 0.056 µM) and BACE1 (IC₅₀ = 9.01 µM). | mdpi.com |
| General Benzamide Derivatives | Glucokinase (GK) Activation | Identified as potential activators for diabetes treatment through computational studies. | nih.gov |
| N-phenylbenzamide Derivatives | Antibacterial Activity | Compound 5a showed excellent activity against B. subtilis (MIC 6.25 µg/mL) and E. coli (MIC 3.12 µg/mL). | nanobioletters.com |
| Pyridine-linked 1,2,4-Oxadiazole Benzamides | Fungicidal Activity | Compound 7h exhibited 90.5% inhibition against Botrytis cinereal, superior to the standard fluxapyroxad. | nih.gov |
| N-Substituted Benzamides (MS-275 analogs) | Anticancer (HDAC Inhibition) | Several compounds displayed inhibitory activity against MCF-7, MDA-MB-231, K562, and A549 cell lines comparable to Entinostat (MS-275). | researchgate.net |
Methodological Advancements and Interdisciplinary Approaches
The exploration of this compound and related compounds can be significantly enhanced by leveraging modern scientific methodologies and fostering interdisciplinary collaboration.
Advanced Synthetic Methodologies: Traditional synthetic methods are increasingly being replaced by more efficient techniques. Microwave-assisted synthesis and sonication have been shown to dramatically reduce reaction times for benzoylation from hours to minutes, while also improving yields. chemmethod.com Furthermore, the development of novel catalytic systems, such as palladium-catalyzed reactions, opens up new pathways for creating diverse benzamide derivatives that may not be accessible through conventional means. acs.org The direct reductive functionalization of amides is also an emerging field that transforms traditionally inert amides into versatile synthetic building blocks. acs.org
Computational and In Silico Approaches: The integration of computational chemistry is crucial for modern drug discovery. Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with biological targets like enzymes or receptors. researchgate.netnih.gov Quantitative Structure-Activity Relationship (3D-QSAR) studies and pharmacophore modeling can elucidate the key structural features necessary for biological activity, guiding the rational design of more potent and selective analogs. nih.gov These computational tools help prioritize synthetic targets, reducing the time and cost associated with laboratory research.
Interdisciplinary Research: The journey of a compound from a synthetic concept to a potential therapeutic agent requires a multi-faceted approach. The study of this compound would benefit from a collaborative effort involving synthetic organic chemists, pharmacologists, biochemists, and computational scientists. This synergy is essential for designing compounds, evaluating their biological activities through in vitro and in vivo assays, understanding their mechanism of action, and assessing their pharmacokinetic properties. mdpi.com A key trend is the design of multi-target-directed ligands, where a single molecule is engineered to interact with multiple biological targets, a strategy that is particularly relevant for complex diseases. nih.govmdpi.com
Q & A
Q. What are the established synthetic routes for N-(4-acetylphenyl)-4-isopropylbenzamide, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves coupling 4-isopropylbenzoic acid derivatives with 4-acetylaniline precursors. A robust method uses carbodiimide coupling agents (e.g., DCC) with catalytic DMAP in anhydrous solvents like DCM or DMF. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~60% purity, as demonstrated in peptoid-based HDAC inhibitor syntheses . Optimization focuses on minimizing side products (e.g., acylurea formation) by controlling stoichiometry and reaction time.
Q. What spectroscopic techniques are critical for characterizing This compound, and how are data interpreted?
- 1H NMR : Key signals include the acetyl group singlet (~2.5 ppm), isopropyl methine septet (~3.0 ppm), and aromatic protons (7.0–8.0 ppm). Splitting patterns confirm substitution on the benzamide rings .
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (acetyl C=O) validate functional groups.
- Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]+) at m/z 296.2 (C18H19NO2).
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is preferred for small-molecule refinement. Key steps:
- Input initial structure from SHELXD or direct methods.
- Use
L.S.commands for least-squares refinement, adjusting anisotropic displacement parameters for non-H atoms. - Validate with R-factor convergence (<5%) and check for residual electron density peaks. Example protocols are detailed in SHELX documentation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positioning) affect the biological activity of this compound in HDAC inhibition studies?
Structure-activity relationship (SAR) studies reveal:
- The 4-isopropyl group enhances hydrophobic interactions with HDAC active sites.
- Acetylphenyl moieties improve binding affinity compared to methoxy or nitro analogs.
- Substitutions at the benzamide’s para position reduce steric hindrance, as shown in comparative IC50 assays .
Q. What computational methods are suitable for modeling the interaction of This compound with biological targets?
- Docking Simulations : Use AutoDock Vina with HDAC8 crystal structures (PDB: 1T69). Parameterize ligand charges via Gaussian 09 at the B3LYP/6-31G* level.
- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles of this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphism. Single-crystal X-ray diffraction identifies polymorphic forms, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals). Refinement via SHELXL with TWIN/BASF commands addresses twinning artifacts .
Q. What experimental design considerations are critical for assessing This compound’s metabolic stability in vitro?
- Use liver microsomes (human/rat) with NADPH cofactors.
- Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min.
- Include control compounds (e.g., verapamil) to validate CYP450 activity. Data normalization to protein concentration minimizes batch variability .
Methodological Notes
- Data Reproducibility : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
- Crystallography : Employ Olex2 for structure visualization and PLATON for validation .
- Statistical Analysis : Use Grubbs’ test to identify outliers in biological replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
